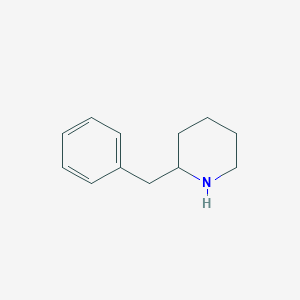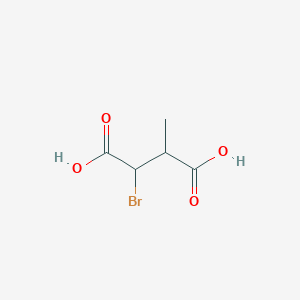
2-Bromo-3-methylsuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methylsuccinic acid is a chemical compound that belongs to the family of succinic acids. It is a white crystalline solid that is soluble in water and has a molecular weight of 211.03 g/mol. This compound has been of interest to scientists due to its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methylsuccinic acid involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound used. The inhibition of enzyme activity can be used to study the role of these enzymes in various biochemical processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Bromo-3-methylsuccinic acid are dependent on the specific enzyme that is inhibited. For example, the inhibition of lactate dehydrogenase can lead to a decrease in the production of lactate, which is an important energy source for cells. The inhibition of succinate dehydrogenase can lead to a disruption in the electron transport chain, which can affect cellular respiration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Bromo-3-methylsuccinic acid in lab experiments is its ability to selectively inhibit specific enzymes. This allows for the study of the role of these enzymes in various biochemical processes. However, one of the limitations of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Orientations Futures
There are several future directions for the study of 2-Bromo-3-methylsuccinic acid. One area of interest is the development of new inhibitors that are more potent and selective. Another area of interest is the study of the role of specific enzymes in disease states and the development of new therapies that target these enzymes. Additionally, the study of the biochemical and physiological effects of this compound can lead to a better understanding of cellular processes and their regulation.
Méthodes De Synthèse
The synthesis of 2-Bromo-3-methylsuccinic acid can be achieved through various methods. One of the most common methods involves the reaction of 2-bromoacrylic acid with methyl acrylate in the presence of a catalyst. The resulting product is then subjected to hydrolysis to yield 2-Bromo-3-methylsuccinic acid. This method has been proven to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
2-Bromo-3-methylsuccinic acid has been used in various scientific research applications. One of the primary applications of this compound is in the study of enzyme kinetics. It has been found to be an effective inhibitor of several enzymes, including lactate dehydrogenase and succinate dehydrogenase. This inhibition can be used to study the mechanism of action of these enzymes and their role in various biochemical processes.
Propriétés
Numéro CAS |
7405-17-6 |
|---|---|
Nom du produit |
2-Bromo-3-methylsuccinic acid |
Formule moléculaire |
C5H7BrO4 |
Poids moléculaire |
211.01 g/mol |
Nom IUPAC |
2-bromo-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H7BrO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,1H3,(H,7,8)(H,9,10) |
Clé InChI |
DMLDHUNTPOUGCA-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)Br)C(=O)O |
SMILES canonique |
CC(C(C(=O)O)Br)C(=O)O |
Autres numéros CAS |
7405-17-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



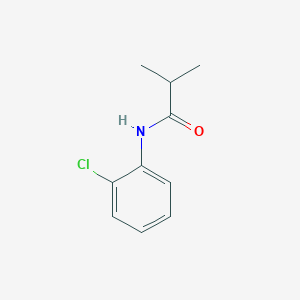
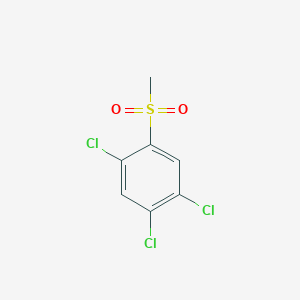

![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)
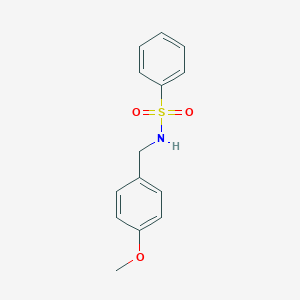
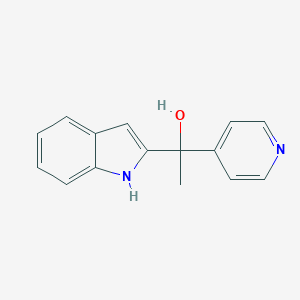
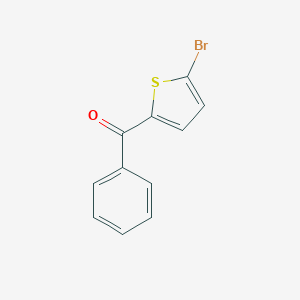
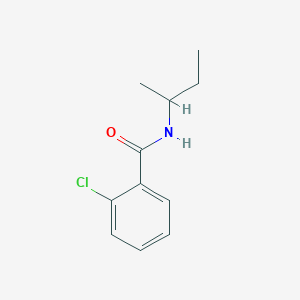

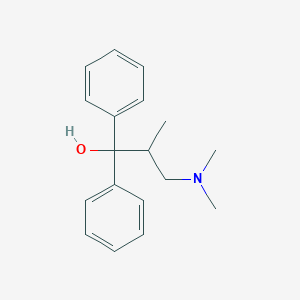
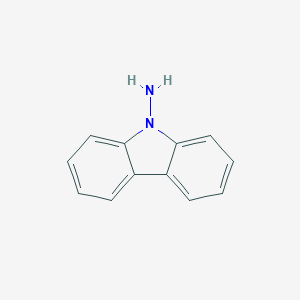
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
